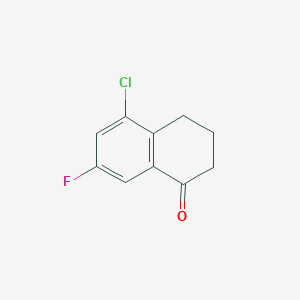
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene
Overview
Description
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as Bromoethoxypropenylbenzene or BPEPB. It is a colorless liquid with a molecular weight of 235.14 g/mol and a boiling point of 220-222°C.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles, such as amino acids, peptides, and proteins. This can lead to the formation of covalent adducts, which can alter the biological activity of the target molecules.
Biochemical and Physiological Effects:
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of enzymatic activity.
2. Alteration of protein conformation and function.
3. Induction of oxidative stress.
4. Modulation of ion channel activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene in lab experiments include its high reactivity, which allows for the formation of covalent adducts with various target molecules. This can be useful for studying the biological activity of proteins and enzymes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene, including:
1. Synthesis of novel compounds based on the structure of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene with improved biological activity.
2. Development of new methods for the detection and quantification of covalent adducts formed by 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene.
3. Investigation of the potential therapeutic applications of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene and its derivatives.
4. Study of the mechanism of action of 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene at the molecular level.
In conclusion, 1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene has been used in various scientific research applications, including:
1. As a building block for the synthesis of novel compounds with potential biological activities.
2. As a crosslinking agent for the preparation of polymeric materials.
3. As a ligand for the preparation of metal complexes.
4. As a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-(2-bromoethoxy)-4-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h2-6H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFXPGPCSYINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-(2-propenyloxy)benzene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

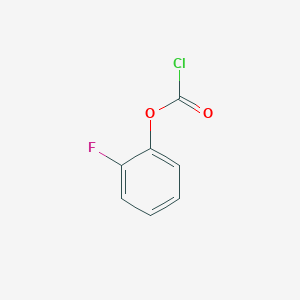
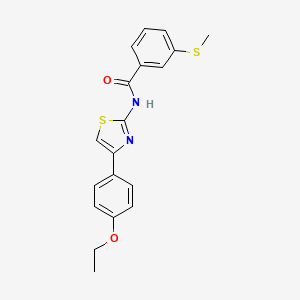

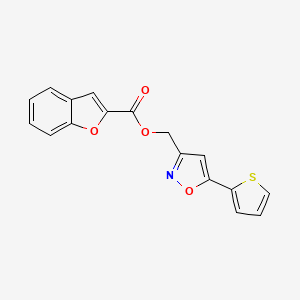
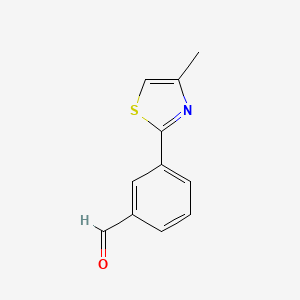
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide](/img/structure/B2467827.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2467830.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2467831.png)
![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)

